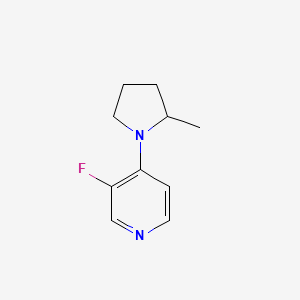

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C10H14FN2. It is commonly referred to as FMP or Fluoromethylpyridine. This compound is widely used in scientific research due to its unique properties and potential applications in various fields. In

Wissenschaftliche Forschungsanwendungen

Diastereodivergent Synthesis

The compound plays a critical role in the diastereodivergent synthesis of chiral 4-fluoropyrrolidines, showcasing the utility of Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition for accessing chiral pyrrolidines with multiple contiguous stereogenic centers, including a fluorinated quaternary stereogenic center at C4. This method demonstrates the significance of 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine derivatives in the precise synthesis of structurally complex and stereochemically rich pyrrolidine frameworks (Kalita et al., 2021).

Synthesis of Small Fluoropyrrolidines

Another application involves the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through a 1,3-dipolar cycloaddition with a simple azomethine ylide, demonstrating the accessibility and versatility of fluorinated pyrrolidines in synthetic chemistry. This research highlights the ease of synthesizing vinyl fluorides and their potential in cycloaddition reactions to produce 3-fluoropyrrolidines, making them highly accessible for further chemical applications (McAlpine et al., 2015).

Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines in Medicinal Drugs

The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, utilized in the preparation of medicinal drugs and as organocatalysts, underscores the compound's significance in medicinal chemistry. The synthesis is achieved through the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, highlighting the broad interest in fluorine-containing pyrrolidines due to their pharmacological properties and applications in organic synthesis (Pfund & Lequeux, 2017).

Quantum Chemical and Molecular Dynamic Simulation Studies

In corrosion science, 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations reveal the efficiency of these derivatives as corrosion inhibitors, indicating the compound's potential in material science for protecting metals against corrosion (Kaya et al., 2016).

Eigenschaften

IUPAC Name |

3-fluoro-4-(2-methylpyrrolidin-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-8-3-2-6-13(8)10-4-5-12-7-9(10)11/h4-5,7-8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMJHFEECCIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C2=C(C=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)

![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)

![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)